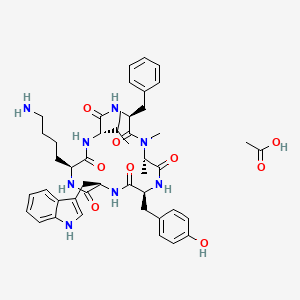

Seglitide Acetate

Description

Properties

CAS No. |

99248-33-6 |

|---|---|

Molecular Formula |

C46H60N8O9 |

Molecular Weight |

869.0 g/mol |

IUPAC Name |

acetic acid;(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C44H56N8O7.C2H4O2/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45;1-2(3)4/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55);1H3,(H,3,4)/t27-,34-,35-,36+,37-,38-;/m0./s1 |

InChI Key |

FIKSSPSBVSPVFU-WIKDFEFZSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

99248-33-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclo(MATTLVP) cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe) cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl) L 363586 L-363586 MK 678 MK-678 seglitide seglitide acetate seglitide monoacetate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GLP-1 Receptor Agonists: A Focus on Semaglutide

Disclaimer: Initial searches for "seglitide acetate" did not yield specific results for a GLP-1 receptor agonist. Given the extensive research and clinical data available for the highly similar term "semaglutide," this guide will proceed under the assumption that "seglitide" was a typographical error for "semaglutide." Semaglutide is a potent and well-characterized glucagon-like peptide-1 (GLP-1) receptor agonist.

This technical guide provides a comprehensive overview of the mechanism of action of semaglutide on the GLP-1 receptor, intended for researchers, scientists, and professionals in drug development.

Introduction to Semaglutide and the GLP-1 Receptor

Semaglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1) with 94% sequence homology.[1][2] It is a potent agonist for the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation.[3][4] GLP-1R activation stimulates insulin secretion, suppresses glucagon release, delays gastric emptying, and reduces appetite, making it a key target for the treatment of type 2 diabetes and obesity.[5][6][7] Structural modifications to the semaglutide molecule protect it from metabolic degradation and decrease renal clearance, resulting in a long elimination half-life of approximately one week, allowing for once-weekly administration.[8][9]

Molecular Interaction and Binding Affinity

Semaglutide selectively binds to and activates the GLP-1 receptor.[9] The binding affinity of semaglutide to the GLP-1R has been a subject of computational and in vitro studies. These studies aim to understand the precise molecular interactions that drive its potency and prolonged action.

| Ligand | Receptor | Binding Affinity (Kd) | Notes |

| Native Semaglutide | GLP-1R | 3.4 x 10-6 M | Computationally calculated.[1][2][10][11] |

| Computationally Designed Semaglutide Analogue | GLP-1R | 3.0 x 10-8 M | Demonstrates a significantly higher binding affinity (over 100-fold) compared to native semaglutide.[1][2][11] |

Table 1: Computationally Determined Binding Affinities of Semaglutide and an Analogue to the GLP-1 Receptor.

Structure-activity relationship studies have identified key amino acid residues in the GLP-1 sequence that are crucial for receptor interaction and activation. For instance, side chains at positions 7, 10, 12, 13, and 15 are directly involved in receptor binding.[12]

Downstream Signaling Pathways

Upon binding of semaglutide, the GLP-1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[13][14]

Key signaling pathways activated by semaglutide include:

-

cAMP-PKA Pathway: Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner.[13]

-

PI3K/Akt Pathway: GLP-1R activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in promoting β-cell proliferation and survival.[15]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway can also be activated downstream of GLP-1R, although this can be subject to biased agonism.[14]

The concept of biased agonism is of growing interest in GLP-1R pharmacology.[3][14] This refers to the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling versus β-arrestin recruitment).[3][14] Some evidence suggests that biased agonists favoring G-protein signaling may offer improved therapeutic outcomes.[16][17] For instance, the dual GLP-1R/GIPR agonist tirzepatide exhibits a bias towards Gαs activation over β-arrestin recruitment, which may contribute to its potent effects.[3]

Experimental Protocols

The characterization of semaglutide's mechanism of action relies on various in vitro assays. Below are generalized protocols for key experiments.

This assay quantifies the increase in intracellular cAMP following GLP-1R activation.

Principle: Competition-based immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, are commonly used. In these assays, endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the assay signal corresponds to an increase in intracellular cAMP.[18][19]

Methodology:

-

Cell Culture: Cells expressing the human GLP-1R (e.g., CHO or HEK293 cells) are cultured to an appropriate density.[18]

-

Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[18][20]

-

Agonist Stimulation: Cells are incubated with varying concentrations of semaglutide for a defined period (e.g., 30 minutes) at 37°C.[18]

-

Cell Lysis and Detection: A lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer) is added.[18]

-

Signal Measurement: The plate is incubated to allow the detection reaction to reach equilibrium, and the signal is read on a compatible plate reader.[18][19]

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is then interpolated from this curve, and dose-response curves for semaglutide are plotted to determine EC50 values.

This assay measures the activation of the ERK signaling pathway.

Principle: Immunodetection methods are used to quantify the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein. This can be done through various formats, including In-Cell Westerns, ELISA, or bead-based proximity assays.[21][22]

Methodology:

-

Cell Culture and Seeding: Cells are seeded in microplates and cultured until they reach the desired confluency.

-

Serum Starvation: Cells are typically serum-starved for a period to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with semaglutide for a short duration (e.g., 5-15 minutes) at 37°C.[22]

-

Fixation and Permeabilization: Cells are fixed with a fixative (e.g., formaldehyde) and then permeabilized to allow antibodies to enter the cells.

-

Immunostaining: Cells are incubated with a primary antibody specific for p-ERK and another for total ERK. This is followed by incubation with species-specific secondary antibodies conjugated to a detection molecule (e.g., a fluorophore or an enzyme like HRP).[23]

-

Signal Detection: The signal is detected using an appropriate plate reader or imaging system.[23]

-

Data Normalization: The p-ERK signal is normalized to the total ERK signal to account for variations in cell number per well.

Physiological Effects

The activation of GLP-1R by semaglutide leads to a cascade of physiological effects that contribute to its therapeutic efficacy.

| Physiological Effect | Underlying Mechanism |

| Improved Glycemic Control | Glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[7][9][24] |

| Weight Loss | Delayed gastric emptying and increased satiety, leading to reduced food intake.[5][7] |

| Cardiovascular Benefits | Post-hoc analyses of clinical trials suggest a reduction in the risk of major adverse cardiovascular events.[25] |

Table 2: Key Physiological Effects of Semaglutide and Their Mechanisms.

Conclusion

Semaglutide exerts its therapeutic effects through potent and sustained activation of the GLP-1 receptor. Its mechanism of action is primarily driven by the stimulation of the cAMP signaling pathway in pancreatic β-cells, leading to enhanced glucose-dependent insulin secretion. Furthermore, its effects on appetite and gastric emptying contribute significantly to weight loss. A deeper understanding of its interaction with the GLP-1R and the nuances of its downstream signaling, including the potential for biased agonism, continues to be an active area of research that may pave the way for the development of next-generation incretin-based therapies.

References

- 1. An Exhaustive Exploration of the Semaglutide-GLP-1R Sequence Space towards the Design of Semaglutide Analogues with Elevated Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy- versus affinity-driven agonism with biased GLP-1R ligands P5 and exendin-F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 6. glucagon.com [glucagon.com]

- 7. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semaglutide: A New GLP-1RA for Type 2 Diabetes Mellitus Treatment – The Aggie Transcript [aggietranscript.faculty.ucdavis.edu]

- 9. GLP-1 RA Mechanism of Action | Ozempic® (semaglutide) injection 0.5 mg, 1 mg, or 2 mg [novomedlink.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity studies of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 15. researchgate.net [researchgate.net]

- 16. Biased agonism of GLP-1R and GIPR enhances glucose lowering and weight loss, with dual GLP-1R/GIPR biased agonism yielding greater efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biased agonism of GLP-1R and GIPR enhances glucose lowering and weight loss, with dual GLP-1R/GIPR biased agonism yielding greater efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. revvity.com [revvity.com]

- 21. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 24. my.clevelandclinic.org [my.clevelandclinic.org]

- 25. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Seglitide Acetate

For Researchers, Scientists, and Drug Development Professionals

Seglitide Acetate, a selective somatostatin receptor subtype 2 (sst2) agonist, holds significant promise in therapeutic areas such as diabetes and hormonal regulation. As with any peptide-based therapeutic candidate, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in various solvents, outlines detailed experimental protocols for their assessment, and presents visual workflows to aid in experimental design.

Core Physicochemical Properties

This compound is a cyclic peptide with the molecular formula C46H60N8O9 and a molecular weight of approximately 869.03 g/mol . It typically presents as a white lyophilized solid. A foundational understanding of its solubility in common laboratory solvents is the first step in developing a viable formulation.

Solubility Profile of this compound

The solubility of this compound has been determined in several organic solvents and aqueous solutions. The following tables summarize the available quantitative data, providing a clear comparison for formulation scientists.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥48.7 mg/mL | Ultrasonic assistance may be required. |

| 100 mg/mL (115.07 mM) | Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended. | |

| Ethanol (EtOH) | ≥41.6 mg/mL | |

| Water | ≥10.2 mg/mL | Requires sonication for dissolution. |

Table 2: Solubility of this compound in Co-Solvent Systems for In Vivo Studies

| Solvent System Composition | Solubility | Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.88 mM) | Clear Solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.88 mM) | Clear Solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.88 mM) | Clear Solution |

Stability of this compound

The stability of this compound is a critical quality attribute that influences its shelf-life and in-vivo performance. Available data indicates good stability under appropriate storage conditions.

Table 3: Stability of this compound

| Condition | Duration | Stability |

| Solid (Powder) | 2 years | Stable at -80°C |

| 1 year | Stable at -20°C | |

| In Solvent | 6 months | Stable at -80°C |

| 1 month | Stable at -20°C (sealed, away from moisture) |

Experimental Protocols

To ensure reproducible and accurate assessment of solubility and stability, standardized experimental protocols are essential. The following sections detail methodologies that can be adapted for the characterization of this compound.

Protocol for Solubility Determination

A common method for determining the solubility of a peptide is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.

Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation profile under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (LC-MS) for peak identification.

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential impurities and degradation products. Key parameters to optimize include the column, mobile phase composition and gradient, flow rate, and detector wavelength.

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve this compound in a dilute base (e.g., 0.1 N

-

Biochemical and Biophysical Properties of Seglitide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seglitide Acetate is a potent and selective synthetic cyclic hexapeptide agonist of the somatostatin receptor subtype 2 (SSTR2). This technical guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, including its mechanism of action, binding affinity, signaling pathways, and stability profile. Detailed methodologies for key experimental assays are also presented to facilitate further research and development.

Introduction

This compound, also known as MK-678, is a synthetic peptide that mimics the action of the endogenous hormone somatostatin. It exhibits high affinity and selectivity for the SSTR2, a G-protein coupled receptor (GPCR) involved in a wide range of physiological processes. Activation of SSTR2 by this compound leads to the inhibition of various hormonal secretions, including growth hormone and glucagon, making it a molecule of interest for therapeutic applications in conditions such as acromegaly and certain neuroendocrine tumors. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on the biochemical and biophysical characteristics of this compound.

Biochemical Properties

Mechanism of Action

This compound exerts its pharmacological effects by acting as a selective agonist at the SSTR2. The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), leading to the observed physiological responses. Additionally, SSTR2 activation can influence cellular activity through the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.

Receptor Binding Affinity

This compound displays a high affinity for the human SSTR2. Quantitative data on its binding affinity for various somatostatin receptor subtypes is summarized in the table below.

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.25 |

| SSTR3 | 46 |

| SSTR4 | >1000 |

| SSTR5 | 1.3 |

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data represents the mean Kd values obtained from radioligand binding assays.

In Vitro Potency

The functional activity of this compound has been assessed through various in vitro assays. Its potency in inhibiting cAMP accumulation and gastric acid secretion is presented in the following table.

| Assay | Cell Line/Tissue | EC50 (nM) |

| cAMP Accumulation Inhibition | CHO-K1 cells expressing human SSTR2 | 0.1 |

| Gastrin-stimulated Acid Secretion | Isolated rabbit gastric glands | 5.2 |

Table 2: In Vitro Potency of this compound. EC50 values represent the concentration of this compound required to elicit a half-maximal response.

Biophysical Properties

Physicochemical Characteristics

| Property | Value |

| Chemical Formula | C46H60N8O9 |

| Molecular Weight | 869.0 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water and DMSO |

Table 3: Physicochemical Properties of this compound.

Stability Profile

Comprehensive stability data for this compound under various conditions is crucial for its formulation and storage. While specific forced degradation studies for this compound are not extensively published, general stability characteristics are known. The compound is stable as a lyophilized powder when stored at -20°C for extended periods (≥ 4 years). In solution, its stability is dependent on pH and temperature. Peptide drugs like this compound are susceptible to degradation through hydrolysis (at acidic and basic pH), oxidation, and aggregation. Preformulation studies involving exposure to various stress conditions (e.g., elevated temperature, different pH values, and oxidizing agents) are recommended to fully characterize its stability profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biochemical properties of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.

SSTR2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the SSTR2.

Materials:

-

Membranes from cells expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [125I]-labeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4

-

This compound stock solution

-

Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM)

-

96-well filter plates (e.g., GF/C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate this compound dilution.

-

50 µL of radioligand at a final concentration close to its Kd.

-

50 µL of cell membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression. The Kd can then be calculated using the Cheng-Prusoff equation.

Methodological & Application

Application Notes and Protocols for Dissolving Seglitide Acetate for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seglitide Acetate is a selective agonist for the somatostatin receptor subtype 2 (SSTR2) with potential applications in various research areas, including diabetes and hormone regulation. Proper dissolution of this peptide is critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols for the solubilization of this compound, tailored for administration in animal models.

Chemical Properties and Solubility Overview

Seglitide is a cyclic peptide, and its acetate salt form is commonly used in research. Understanding its solubility in different solvents is the foundation for selecting an appropriate vehicle for in vivo administration. The solubility of this compound is summarized in the table below.

Data Presentation: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 48.7 mg/mL | APExBIO |

| Sparingly soluble: 1-10 mg/mL | Cayman Chemical | |

| Ethanol (EtOH) | ≥ 41.6 mg/mL | APExBIO |

| Sparingly soluble: 1-10 mg/mL | Cayman Chemical | |

| Water (with ultrasonic) | ≥ 10.2 mg/mL | APExBIO |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble: 0.1-1 mg/mL | Cayman Chemical |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MedchemExpress |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MedchemExpress |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | MedchemExpress |

Experimental Protocols

Based on the solubility data, several protocols can be employed to dissolve this compound for in vivo studies. The choice of protocol will depend on the required concentration, the route of administration, and the specific experimental design.

Protocol 1: Co-Solvent Formulation for Systemic Administration

This protocol is recommended for achieving a clear solution at a concentration suitable for many in vivo experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO to the powder to create a stock solution. For example, to prepare a 2.5 mg/mL final solution, you can start with a higher concentration stock in DMSO.

-

In a separate sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare the final working solution, add the calculated volume of the this compound DMSO stock solution to the vehicle. For example, to make 1 mL of a 2.5 mg/mL working solution from a 25 mg/mL stock, add 100 µL of the stock to 900 µL of a vehicle pre-made with 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

-

Vortex the solution thoroughly until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: Aqueous Formulation for Low Concentration Studies

For studies where a lower concentration is sufficient and an organic co-solvent is to be avoided, an aqueous-based approach can be considered. Due to the basic nature of Seglitide (containing a lysine residue with a primary amine), its solubility in water can be enhanced by a slightly acidic pH.

Materials:

-

This compound powder

-

Sterile water for injection

-

0.1 M Acetic Acid solution, sterile (optional)

-

Ultrasonicator

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small amount of sterile water to the powder.

-

If the peptide does not fully dissolve, add 10-30% acetic acid dropwise while vortexing until the solution becomes clear.

-

Use an ultrasonic bath to aid dissolution if necessary.

-

Once dissolved, dilute the solution to the final desired concentration with sterile water or saline.

-

Always centrifuge the final solution to pellet any undissolved particles before administration.

Mandatory Visualizations

Signaling Pathway of this compound

Application Note & Protocol: Quantification of Seglitide Acetate in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seglitide Acetate is a potent, orally active somatostatin receptor 2 (SSTR2) agonist with potential therapeutic applications in conditions like diabetes, where it can inhibit plasma glucagon and growth hormone. Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, enabling the determination of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Given the limited publicly available data specific to this compound bioanalysis, this protocol has been adapted from well-established and validated methods for other peptide therapeutics with similar characteristics, such as Semaglutide and Liraglutide. LC-MS/MS is the preferred method for quantifying such peptides due to its high sensitivity, specificity, and wide dynamic range.

Principle

This method employs a protein precipitation step followed by solid-phase extraction (SPE) to isolate this compound from human plasma. The extracted analyte is then separated from endogenous plasma components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound, should be used to ensure accuracy and precision. In the absence of a stable isotope-labeled IS, a structurally similar peptide like Liraglutide can be considered.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Stable Isotope Labeled this compound or a structural analog)

-

Human plasma (K3EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Water (ultrapure)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution plates)

-

Low-adsorption tubes and plates

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., ACQUITY Premier UPLC)

-

Tandem mass spectrometer (e.g., Xevo TQ Absolute or SCIEX 6500+)

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Analytical balance

Detailed Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Store at -20°C or below.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent. These will be used to spike into blank plasma for calibration standards and quality control samples.

Sample Preparation

The following protocol is adapted from methods for similar peptides and should be optimized for this compound.

-

Spiking: To 200 µL of blank human plasma in a low-adsorption microcentrifuge tube, add the appropriate volume of this compound working solution to prepare calibration standards and quality control (QC) samples. Add a fixed amount of the IS working solution to all samples (except blanks).

-

Protein Precipitation: Add 400 µL of methanol to each plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000-15,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Dilution: Add 400 µL of water to the supernatant and vortex.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an Oasis MAX µElution SPE plate with 200 µL of methanol followed by 200 µL of water.

-

Loading: Load the diluted supernatant onto the SPE plate.

-

Washing: Wash the wells with 200 µL of water.

-

Elution: Elute the analyte with two aliquots of 50 µL of an appropriate elution solvent (e.g., 5% formic acid in ethanol/water (4:1, v/v)).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase A.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | ACQUITY Premier Peptide BEH C18 (2.1 x 50 mm, 1.7 µm) or similar |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 40 - 65 °C |

| Injection Volume | 5 µL |

| Gradient | A linear gradient should be optimized to ensure good separation from matrix components. An example gradient is provided in the table below. |

Example LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 0.5 | 30 |

| 3.0 | 65 |

| 3.5 | 65 |

| 4.0 | 98 |

| 5.5 | 98 |

| 5.6 | 30 |

| 7.0 | 30 |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450 °C |

| IonSpray Voltage | 5500 V |

| Gas 1 (GS1) | 60 psi |

| Gas 2 (GS2) | 60 psi |

| **Curtain Gas (CUR |

Troubleshooting & Optimization

Technical Support Center: Refining Seglitide Acetate Dosage for Consistent In Vivo Results

Disclaimer: Seglitide Acetate is a potent and selective somatostatin receptor 2 (SSTR2) agonist. Publicly available data on its in vivo application is limited. This guide provides general principles and starting points for researchers working with this compound or other SSTR2 agonists. All protocols and dosages should be optimized for specific experimental models and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic peptide that acts as a selective agonist for the somatostatin receptor subtype 2 (SSTR2). SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that typically leads to the inhibition of various cellular processes. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[1][2] This can lead to downstream effects such as the inhibition of hormone secretion (e.g., growth hormone and glucagon), modulation of ion channel activity, and antiproliferative effects through pathways involving mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K).[1][3]

Q2: What are the potential on-target and off-target effects of this compound?

-

On-target effects: Due to its agonistic activity on SSTR2, this compound is expected to inhibit the secretion of growth hormone, glucagon, and other hormones from various endocrine cells. It may also have antiproliferative effects in cells expressing SSTR2.

-

Off-target effects: While this compound is selective for SSTR2, high concentrations may lead to interactions with other somatostatin receptor subtypes, potentially causing a broader range of physiological responses. It is crucial to perform dose-response studies to identify the optimal concentration that maximizes on-target effects while minimizing off-target interactions.

Q3: How should I prepare this compound for in vivo administration?

As a peptide, this compound requires careful handling and formulation to ensure its stability and bioavailability. For in vivo studies, it is typically dissolved in a sterile, biocompatible vehicle. Common vehicles for peptides include sterile saline, phosphate-buffered saline (PBS), or solutions containing stabilizing agents like bovine serum albumin (BSA) or a small percentage of a solubilizing agent like DMSO, which is then further diluted in a physiological buffer. The final formulation should be filtered through a 0.22 µm filter before administration. It is recommended to prepare fresh solutions for each experiment to avoid degradation.

Q4: What are the key considerations for determining the initial dosage of this compound in an animal model?

For a novel or less-characterized compound like this compound, a dose-escalation study is recommended. Start with a low dose based on any available in vitro EC50 data or data from similar SSTR2 agonists. Monitor for both therapeutic and adverse effects. Key parameters to observe include changes in blood glucose, hormone levels (if relevant to the study), body weight, and general animal welfare.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| High variability in experimental results | 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration technique. 2. Animal Variability: Differences in age, weight, sex, or genetic background of the animals. 3. Peptide Instability: Degradation of this compound in the formulation or after administration. | 1. Standardize Protocols: Ensure precise and consistent preparation of dosing solutions. Use calibrated equipment for administration. 2. Control for Variables: Use animals of the same age, sex, and narrow weight range. Randomize animals into treatment groups. 3. Formulation Optimization: Prepare fresh solutions for each experiment. Consider using a stabilizing agent in the vehicle. Store stock solutions as recommended by the manufacturer. |

| Lack of expected biological response | 1. Insufficient Dosage: The administered dose is too low to elicit a significant biological effect. 2. Poor Bioavailability: The compound is not being absorbed or is rapidly cleared. 3. Receptor Desensitization: Prolonged exposure to the agonist may lead to downregulation of SSTR2.[4][5] | 1. Dose-Escalation Study: Systematically increase the dose to find the effective range. 2. Route of Administration: Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) that may offer better bioavailability. 3. Dosing Frequency: Adjust the dosing schedule. For example, less frequent dosing might prevent receptor desensitization. |

| Adverse effects observed in animals | 1. High Dosage: The administered dose is in the toxic range. 2. Off-Target Effects: The compound is interacting with other receptors or cellular pathways. 3. Vehicle-Related Toxicity: The vehicle used for formulation is causing adverse reactions. | 1. Dose Reduction: Lower the dose to a level that is well-tolerated. 2. Selectivity Profiling: If possible, test the compound's activity on other somatostatin receptor subtypes. 3. Vehicle Control: Always include a vehicle-only control group to assess any effects of the formulation itself. |

Experimental Protocols

Example Protocol: In Vivo Dose-Response Study of this compound in a Rodent Model

This protocol is a general template and must be adapted and approved by the institution's animal care and use committee.

-

Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) based on the research question. Acclimatize animals for at least one week before the experiment.

-

Preparation of Dosing Solutions:

-

Allow this compound to equilibrate to room temperature before reconstitution.

-

Reconstitute the peptide in a small volume of a suitable solvent (e.g., sterile water or 10% DMSO).

-

Further dilute to the final desired concentrations using sterile saline or PBS.

-

Prepare fresh solutions on the day of dosing.

-

-

Dosing and Administration:

-

Divide animals into groups (e.g., vehicle control and multiple this compound dose groups). A minimum of 5-8 animals per group is recommended.

-

Administer the assigned dose via the chosen route (e.g., subcutaneous injection).

-

Dose volume should be consistent across all animals (e.g., 5-10 mL/kg for subcutaneous injection in rats).

-

-

Monitoring and Sample Collection:

-

Monitor animals for any adverse effects at regular intervals post-dosing.

-

Collect blood samples at predetermined time points to measure relevant biomarkers (e.g., blood glucose, specific hormones).

-

At the end of the study, euthanize animals and collect tissues for further analysis (e.g., receptor expression, downstream signaling pathway activation).

-

-

Data Analysis:

-

Analyze the collected data to determine the dose-dependent effects of this compound.

-

Calculate the ED50 (effective dose for 50% of the maximal response) if possible.

-

Quantitative Data Summary

Note: Specific in vivo dosage data for this compound is not widely available in the public domain. The following table provides a hypothetical example of how to structure dosage data from an in vivo study. Researchers should generate their own data through carefully designed experiments.

| Dose Group | Route of Administration | Dosing Frequency | Observed Effect (Example: % Change in Blood Glucose) | Notes |

| Vehicle Control | Subcutaneous | Once Daily | 0% | No significant change observed. |

| 0.1 mg/kg this compound | Subcutaneous | Once Daily | -15% | Mild, transient hypoglycemia. |

| 1 mg/kg this compound | Subcutaneous | Once Daily | -35% | Significant reduction in blood glucose. |

| 10 mg/kg this compound | Subcutaneous | Once Daily | -50% | Pronounced and sustained hypoglycemia. |

Visualizations

Signaling Pathway

Caption: SSTR2 signaling cascade initiated by this compound.

Experimental Workflow

Caption: A logical workflow for troubleshooting inconsistent results.

References

- 1. cusabio.com [cusabio.com]

- 2. mdpi.com [mdpi.com]

- 3. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Mechanistic and Clinical Comparison of Seglitide Acetate (SSTR2 Agonist) and GLP-1 Receptor Agonists in the Management of Type 2 Diabetes

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct pharmacological approaches to managing type 2 diabetes: Seglitide Acetate, a selective somatostatin receptor 2 (SSTR2) agonist, and the established class of glucagon-like peptide-1 (GLP-1) receptor agonists. While clinical data on this compound remains limited, this comparison explores its potential based on its mechanism of action against the well-documented efficacy and safety profile of GLP-1 receptor agonists.

Introduction

The management of type 2 diabetes is continuously evolving, with a focus on therapies that not only improve glycemic control but also offer additional metabolic benefits. GLP-1 receptor agonists have become a cornerstone of treatment due to their robust glucose-lowering effects, potential for weight loss, and cardiovascular benefits.[1][2] In contrast, this compound represents a mechanistically distinct approach by targeting the somatostatin system.[3] This guide will delve into the signaling pathways, available performance data, and experimental protocols of these two classes of drugs.

Quantitative Data Summary

Due to the limited availability of published clinical trial data for this compound in type 2 diabetes, a direct quantitative comparison with the extensive data from GLP-1 receptor agonist trials is not currently feasible. The following tables summarize the well-established efficacy and safety data for representative GLP-1 receptor agonists and the theoretical and preclinical findings for SSTR2 agonists.

Table 1: Comparative Efficacy in Type 2 Diabetes

| Parameter | GLP-1 Receptor Agonists (e.g., Semaglutide) | SSTR2 Agonists (e.g., this compound) - Based on Preclinical Data |

| HbA1c Reduction | Significant reductions of approximately 1.5% have been observed in clinical trials.[4] | Preclinical studies suggest a potential for lowering plasma glucose levels.[5] |

| Fasting Plasma Glucose | Significant reductions are a consistent finding in clinical trials. | Animal models show a reduction in glucose excursion.[5] |

| Body Weight | Clinically meaningful weight loss, with reductions of approximately 4.5 kg or more.[4] | The effect on body weight is not well-established. |

| Blood Pressure | Modest reductions in systolic blood pressure have been reported. | This compound has been noted to have antihypertensive effects in preclinical studies.[3] |

Table 2: Comparative Safety and Tolerability

| Adverse Event Profile | GLP-1 Receptor Agonists (e.g., Semaglutide) | SSTR2 Agonists (e.g., this compound) - Based on Preclinical Data and Known Somatostatin Effects |

| Gastrointestinal | Nausea, vomiting, and diarrhea are the most common adverse events, particularly upon treatment initiation.[4] | Potential for gastrointestinal side effects due to the inhibitory actions of somatostatin on gut motility and secretions. |

| Hypoglycemia | Low risk when used as monotherapy or in combination with non-secretagogues.[4] | The mechanism of inhibiting glucagon could potentially increase the risk of hypoglycemia, especially in insulin-treated patients. |

| Pancreatitis | A potential risk, though the incidence is low in clinical trials. | The effect on the pancreas would need to be carefully evaluated in clinical trials. |

| Injection Site Reactions | Common with injectable formulations. | Not applicable for orally active compounds like this compound.[3] |

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of GLP-1 receptor agonists and SSTR2 agonists underpin their different physiological effects.

GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1. Binding to the GLP-1 receptor on pancreatic beta cells initiates a cascade of intracellular events that enhance glucose-dependent insulin secretion.

Caption: GLP-1 Receptor Agonist Signaling Pathway in Pancreatic Beta Cells.

SSTR2 Agonist Signaling Pathway

SSTR2 agonists like this compound activate somatostatin receptor 2, which is found on pancreatic alpha cells. This activation leads to the inhibition of glucagon secretion, a key hormone that raises blood glucose levels.

Caption: SSTR2 Agonist Signaling Pathway in Pancreatic Alpha Cells.

Experimental Protocols

The following outlines the general methodologies for key experiments cited in the evaluation of GLP-1 receptor agonists and the potential evaluation of SSTR2 agonists.

Clinical Trial Design for Glycemic Control (GLP-1 RAs)

-

Objective: To assess the efficacy and safety of a GLP-1 receptor agonist in adults with type 2 diabetes.

-

Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participants: Adults with a diagnosis of type 2 diabetes and inadequate glycemic control (e.g., HbA1c 7.0-10.0%).

-

Intervention: Subcutaneous injection of the GLP-1 receptor agonist or placebo once weekly for a specified duration (e.g., 26 or 52 weeks).

-

Primary Endpoint: Change from baseline in HbA1c.

-

Secondary Endpoints: Change from baseline in fasting plasma glucose and body weight; proportion of patients achieving HbA1c <7.0%; safety and tolerability assessments.

Caption: Generalized Workflow for a Phase 3 Clinical Trial of a GLP-1 RA.

Preclinical Evaluation of SSTR2 Agonists in Animal Models

-

Objective: To evaluate the glucose-lowering effects of a novel SSTR2 agonist in a rodent model of type 2 diabetes.

-

Model: Wistar fatty rats or other relevant diabetic animal models.

-

Intervention: Oral administration of the SSTR2 agonist or vehicle.

-

Key Experiments:

-

Meal Tolerance Test: Measurement of plasma glucose excursion after a standardized meal.

-

Hypoglycemia-Induced Glucagon Secretion: Assessment of the drug's ability to lower glucagon secretion in response to induced hypoglycemia.

-

-

Outcome Measures: Plasma glucose levels, plasma insulin levels, and plasma glucagon levels.

Caption: Workflow for Preclinical Evaluation of an SSTR2 Agonist.

Conclusion

GLP-1 receptor agonists are a well-established and effective treatment for type 2 diabetes, with a large body of clinical evidence supporting their use. This compound and other SSTR2 agonists represent a novel, mechanistically distinct approach that is still in the early stages of investigation. While preclinical data suggests a potential role in glucose regulation by inhibiting glucagon secretion, comprehensive clinical trials are necessary to determine the efficacy, safety, and ultimate place in therapy for SSTR2 agonists in the management of type 2 diabetes. Future research should focus on head-to-head comparisons to delineate the relative merits of these two distinct therapeutic strategies.

References

- 1. drsue.ca [drsue.ca]

- 2. A comparative safety review between GLP-1 receptor agonists and SGLT2 inhibitors for diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Semaglutide for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a novel series of orally active, selective somatostatin receptor 2 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Independent Validation of GLP-1 Receptor Agonists' Effect on Body Weight: A Comparative Guide

The landscape of obesity and weight management has been significantly reshaped by the advent of glucagon-like peptide-1 (GLP-1) receptor agonists. Originally developed for the treatment of type 2 diabetes, these agents have demonstrated remarkable efficacy in promoting weight loss. This guide provides an objective comparison of the performance of prominent GLP-1 receptor agonists, supported by experimental data from key clinical trials, to assist researchers, scientists, and drug development professionals in their understanding of these therapeutics. While the initial query focused on "Seglitide Acetate," publicly available data for a drug with this specific name is not available. Therefore, this guide will focus on the well-documented and widely studied GLP-1 receptor agonist, Semaglutide, and compare its effects on body weight with other notable alternatives such as Liraglutide and Tirzepatide.

Comparative Efficacy in Body Weight Reduction

Clinical trials have consistently demonstrated the significant impact of GLP-1 receptor agonists on body weight. The following table summarizes the quantitative data from major clinical trials, offering a clear comparison of their efficacy.

| Drug | Dosage | Trial Name/Reference | Trial Duration | Mean Body Weight Loss (%) |

| Semaglutide | 2.4 mg once weekly | STEP 1 | 68 weeks | -14.9% |

| 2.4 mg once weekly | STEP 2 (with T2D) | 68 weeks | -9.6% | |

| 2.4 mg once weekly | STEP 3 | 68 weeks | -16.0% | |

| 7.2 mg once weekly | STEP UP | 72 weeks | ~19% | |

| Liraglutide | 3.0 mg once daily | SCALE | 56 weeks | -8.4% (estimated from various sources) |

| Tirzepatide | 5 mg once weekly | SURMOUNT-1 | 72 weeks | -16.0% |

| 10 mg once weekly | SURMOUNT-1 | 72 weeks | -21.4% | |

| 15 mg once weekly | SURMOUNT-1 | 72 weeks | -22.5% | |

| Placebo | - | STEP 1 | 68 weeks | -2.4% |

| - | STEP 2 (with T2D) | 68 weeks | -3.4% | |

| - | STEP 3 | 68 weeks | -5.7% | |

| - | SURMOUNT-1 | 72 weeks | -2.4% |

Key Experimental Protocols

The data presented above is derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.

STEP (Semaglutide Treatment Effect in People with obesity) Program:

-

Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg for weight management in adults with overweight or obesity.

-

Patient Population: The trials enrolled adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without type 2 diabetes (STEP 1, 3, and 4) or with type 2 diabetes (STEP 2).

-

Intervention: Participants were randomized to receive either once-weekly subcutaneous Semaglutide

Safety Operating Guide

Navigating the Disposal of Seglitide Acetate: A Procedural Guide

The proper disposal of Seglitide Acetate, a peptide-based pharmaceutical compound, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a step-by-step approach to the safe disposal of this compound, drawing from general principles of pharmaceutical waste management and specific information available for similar peptide compounds.

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that proper personal protective equipment (PPE) is used. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are also recommended.[1]

In the event of an accidental spill, the following steps should be taken:

-

Evacuate personnel to a safe area.[1]

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

-

Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

-

Dispose of all contaminated materials in accordance with the disposal procedures outlined below.[1]

Step-by-Step Disposal Procedure for this compound

Given that Safety Data Sheets (SDS) for similar compounds like Semaglutide present conflicting classifications (one stating it is not a hazardous substance, another requiring disposal as hazardous waste), a cautious approach is warranted.[1][2] Therefore, it is recommended to manage this compound as a non-hazardous pharmaceutical waste at a minimum, with the understanding that local regulations or specific formulations may require it to be treated as hazardous waste.

Step 1: Waste Characterization and Segregation

The first crucial step is to determine the appropriate waste stream for this compound.

-

Unused or Expired Pure Compound (Lyophilized Powder): This should be treated as a chemical waste. Do not mix with other waste types.

-

Contaminated Materials: Items such as vials, pipette tips, gloves, and lab paper that have come into contact with this compound should be segregated from regular trash.

-

Solutions: Aqueous or solvent-based solutions containing this compound should not be disposed of down the drain.[2][3]

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safety and compliance.

-

Use designated, leak-proof pharmaceutical waste containers.

-

Clearly label the container with "Pharmaceutical Waste for Incineration" and include the name of the compound (this compound).

-

Ensure the container is securely sealed to prevent spills or exposure.

Step 3: On-Site Storage

Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool and dry.

Step 4: Final Disposal

The final disposal method should align with federal, state, and local regulations. The most common and recommended methods for pharmaceutical waste are:

-

Incineration: This is the preferred method for destroying active pharmaceutical ingredients, ensuring they do not enter the environment. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[4]

-

Landfill: Disposal in a solid waste landfill may be permissible for non-hazardous pharmaceutical waste, but this should be verified with local regulations.[3]

-

Reverse Distributor: For larger quantities or unopened products, a DEA-registered reverse distributor can be utilized for proper disposal and potential credit.[3]

Never flush this compound or any pharmaceutical waste down the sewer system. [3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: A workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste is governed by several agencies. It is imperative to be aware of the regulations that apply to your institution and location.

| Regulatory Body | Role in Pharmaceutical Waste Disposal |

| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4] Subpart P of the RCRA provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[4] |

| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, it is important to be aware of DEA regulations for other compounds.[3][4] |

| State and Local Agencies | May have more stringent regulations than federal agencies. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements. |

Experimental Protocols for Disposal

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and accepted procedure is to follow the pharmaceutical waste disposal guidelines outlined above, which rely on high-temperature incineration by a licensed facility.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.